molecular formula C14H17N3O3 B2871387 (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid CAS No. 956752-57-1

(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid

Cat. No. B2871387
CAS RN: 956752-57-1
M. Wt: 275.308
InChI Key: FIPUFHZPLIUBJJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid, also known as tryptophan methyl ester, is a modified form of the essential amino acid tryptophan. It is a synthetic compound that has been used extensively in scientific research to investigate the biochemical and physiological effects of tryptophan.

Mechanism of Action

The mechanism of action of (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid involves its conversion to (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid in the body. Once converted, (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid can be used to synthesize various neurotransmitters such as serotonin and melatonin, which play important roles in regulating mood, sleep, and other physiological processes.
Biochemical and physiological effects:
Studies have shown that (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid can have a number of biochemical and physiological effects. It has been shown to increase serotonin and melatonin levels in the brain, which can improve mood and sleep. It has also been shown to have immunomodulatory effects, which can improve immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid in lab experiments is its ability to mimic the effects of (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid without the need for dietary supplementation. This allows researchers to investigate the effects of (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid on various physiological processes in a controlled environment. However, one limitation of using this compound is that it may not accurately reflect the effects of dietary (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid, which can be influenced by other dietary factors.

Future Directions

There are many potential future directions for research involving (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid. One area of interest is its potential use as a therapeutic agent for various conditions such as depression, anxiety, and sleep disorders. Another area of interest is its potential use as a research tool to investigate the role of (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid in various physiological processes.

Synthesis Methods

The synthesis of (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid involves the reaction of (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid has been used in various scientific research studies to investigate the role of (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid in various physiological processes. It has been used to study the effects of (2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid on neurotransmitter synthesis, immune function, and mood regulation.

properties

IUPAC Name

(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9(13(18)19)17-14(20)15-7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8-9,16H,6-7H2,1H3,(H,18,19)(H2,15,17,20)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPUFHZPLIUBJJ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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